1-Benzyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Benzyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a benzyl group at the nitrogen atom and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through different mechanisms . For instance, some pyrazole derivatives have demonstrated inhibitory activity against certain enzymes .
Biochemical Pathways
Pyrazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of similar pyrazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents
Major Products:
Oxidation: 1-Benzyl-1H-pyrazole-5-carboxylic acid
Reduction: 1-Benzyl-1H-pyrazole-5-methanol
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
1-Benzyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
- 1-Benzyl-1H-pyrazole-3-carbaldehyde
- 1-Phenyl-1H-pyrazole-5-carbaldehyde
- 1-Benzyl-3-methyl-1H-pyrazole-5-carbaldehyde
Comparison: 1-Benzyl-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the benzyl and aldehyde groups, which influence its reactivity and biological activity. Compared to 1-Benzyl-1H-pyrazole-3-carbaldehyde, the 5-carbaldehyde derivative may exhibit different reactivity patterns in electrophilic and nucleophilic reactions. The presence of the benzyl group at the nitrogen atom enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
IUPAC Name |
2-benzylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-7-12-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOGVWPMHSDGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652309 |
Source
|
Record name | 1-Benzyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102808-00-4 |
Source
|
Record name | 1-Benzyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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